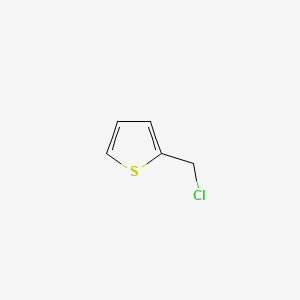

2-(Chloromethyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOHKPSBGLXIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227307 | |

| Record name | 2-(Chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-50-4 | |

| Record name | 2-(Chloromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CHLOROMETHYL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ8C6HMR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 2-(Chloromethyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Chloromethyl)thiophene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ~7.4 - 7.2 | m | - | H-5 |

| ~7.0 - 6.8 | m | - | H-3, H-4 |

| ~4.8 | s | - | -CH₂Cl |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented are typical values for thiophene (B33073) derivatives.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~140 | C-2 |

| ~128 | C-5 |

| ~127 | C-3 |

| ~126 | C-4 |

| ~40 | -CH₂Cl |

Note: These are approximate chemical shifts. Actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1430 | Medium-Strong | C=C stretch (thiophene ring) |

| ~1230 | Medium | C-H in-plane bend |

| ~850 | Strong | C-H out-of-plane bend |

| ~700 | Strong | C-S stretch |

| ~670 | Strong | C-Cl stretch |

Note: The IR spectrum of thiophene derivatives can be complex. The assignments are based on characteristic group frequencies.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and isotopic pattern due to the presence of chlorine. The molecular weight of this compound is approximately 132.61 g/mol .

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 134 | ~33 | [M+2]⁺ (containing ³⁷Cl) |

| 132 | 100 | [M]⁺ (containing ³⁵Cl) |

| 97 | - | [M - Cl]⁺ |

| - | - | Other fragments |

Note: The presence of the M+2 peak with an intensity of about one-third of the molecular ion peak is a characteristic indicator of a molecule containing one chlorine atom. The fragmentation pattern can provide further structural information.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound are not widely published. The following are generalized procedures that are typically employed for the analysis of similar liquid organic compounds.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using a neat sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) which are then mounted in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a DB-5 or equivalent) and then introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Reactivity of 2-(Chloromethyl)thiophene with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of 2-(chloromethyl)thiophene, a versatile and highly reactive intermediate in organic synthesis. Due to the electrophilic nature of its chloromethyl group, this compound readily participates in nucleophilic substitution reactions, making it a valuable building block for introducing the 2-thenyl moiety into a wide array of molecules, particularly in the fields of medicinal chemistry and materials science. This document details the synthesis of this compound, its reaction mechanisms, and specific protocols for its reaction with various classes of nucleophiles.

Synthesis of this compound

The preparation of this compound must be approached with caution due to its lachrymatory nature and instability.[1] The compound has a tendency to decompose, sometimes explosively, upon storage, especially in sealed containers, due to the generation of hydrogen chloride gas.[1] Stabilization with an amine, such as dicyclohexylamine (B1670486), and storage in a refrigerated, loosely stoppered container are recommended.[1]

Two primary methods for its synthesis are widely employed:

Chloromethylation of Thiophene (B33073)

The most common method is the direct chloromethylation of thiophene using formaldehyde (B43269) and hydrogen chloride.[1] This electrophilic aromatic substitution reaction typically provides the product in moderate yields.

Experimental Protocol: Chloromethylation of Thiophene [1]

-

In a 2-L beaker equipped with a mechanical stirrer and thermometer, placed in an ice-salt or Dry Ice bath, combine thiophene (5 moles, 420 g) and concentrated hydrochloric acid (200 mL).

-

With vigorous stirring, pass a rapid stream of hydrogen chloride gas into the mixture.

-

Once the temperature reaches 0°C, add 37% formaldehyde solution (500 mL) at a rate that maintains the temperature below 5°C. The addition typically takes about 4 hours. Paraformaldehyde can be used as an alternative, with the reaction temperature kept between 0°C and 5°C for 6-8 hours.[1]

-

After the addition is complete, extract the mixture with three 500-mL portions of diethyl ether.

-

Combine the ether extracts and wash successively with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent by distillation. The crude product should be stabilized by adding 2% by weight of dicyclohexylamine before purification.[1]

-

Purify the product by rapid vacuum distillation, collecting the fraction boiling at 73–75°C/17 mmHg. The yield is typically 40–41%.[1]

-

Immediately stabilize the purified distillate with 1-2% dicyclohexylamine for storage.[1]

A significant byproduct of this reaction is bis-(2-thienyl)methane, which can be isolated from the distillation residue.[1][2][3]

From 2-Thiophenemethanol (B153580)

An alternative route involves the conversion of 2-thiophenemethanol to the corresponding chloride using a chlorinating agent like thionyl chloride.[4]

Experimental Protocol: From 2-Thiophenemethanol [4]

-

Dissolve 2-thiophenemethanol (50.9 mmol, 5.58 g) and pyridine (B92270) (76.3 mmol, 6.0 g) in anhydrous dichloromethane (B109758) (600 mL) in a flask cooled to 0°C.

-

Slowly add thionyl chloride dropwise to the solution, maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by adding water (500 mL).

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane (300 mL portions).

-

Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate (600 mL) and brine (300 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield this compound as an oil (yield: 60%).[4]

General Reactivity and Mechanism

The reactivity of this compound is dominated by the electrophilic character of the methylene (B1212753) carbon. The electron-withdrawing chlorine atom polarizes the C-Cl bond, making the carbon atom susceptible to attack by nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom, leading to the displacement of the chloride leaving group in a single, concerted step. The thiophene ring's structure, analogous to a benzyl (B1604629) group, can stabilize the transition state, facilitating the substitution.

Reactions with Specific Nucleophiles

This compound reacts with a wide range of soft and hard nucleophiles. The following sections detail its reactivity with carbon, nitrogen, oxygen, and sulfur-based nucleophiles.

Reaction with Carbon Nucleophiles

Cyanide ions are effective carbon nucleophiles that react with this compound to form 2-thiopheneacetonitrile, a key intermediate for synthesizing compounds like 2-thiophene ethylamine.[5]

Experimental Protocol: Synthesis of 2-Thiopheneacetonitrile [2]

-

In a reaction vessel, dissolve sodium cyanide (1 mol, 49 g) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (4 g) in water (150 g) at 60°C.

-

Add crude this compound to the cyanide solution.

-

Stir the mixture at 70°C for 4 hours.

-

After cooling to 40°C, add water (160 g) and separate the organic and aqueous phases.

-

Wash the organic phase twice with water (50 g portions).

-

The final product, 2-thiopheneacetonitrile, can be isolated by distillation.

| Nucleophile | Reagent(s) | Solvent | Conditions | Product | Yield | Ref |

| Cyanide | NaCN, TBAB | Water | 70°C, 4h | 2-Thiopheneacetonitrile | High | [2][6] |

Reaction with Nitrogen Nucleophiles

Primary and secondary amines readily displace the chloride to form the corresponding N-substituted 2-thenylamines. These reactions are fundamental in pharmaceutical synthesis for building complex nitrogen-containing scaffolds.

Representative Protocol: Synthesis of an N-Substituted 2-Thenylamine [7]

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent such as acetonitrile.

-

Add the primary or secondary amine (1.1 equivalents).

-

Add a base such as anhydrous potassium carbonate (2 equivalents) to scavenge the HCl produced.

-

Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

| Nucleophile | Reagent(s) | Solvent | Conditions | Product | Yield | Ref |

| Aniline | Aniline, K₂CO₃ | Acetonitrile | RT, 24h | N-(Thiophen-2-ylmethyl)aniline | Good | [7] |

| Azide | NaN₃ | DMF | RT, 4h | 2-(Azidomethyl)thiophene | Good | Analogous to[8] |

Reaction with Oxygen Nucleophiles

Alkoxides and phenoxides react to form 2-thenyl ethers. The reaction is typically carried out in an aprotic polar solvent to favor the SN2 pathway.

Representative Protocol: Synthesis of a 2-Thenyl Ether [8]

-

To a solution of a phenol (B47542) or alcohol (1 equivalent) in a solvent like acetone (B3395972) or DMF, add a base such as potassium carbonate (1.5-2 equivalents).

-

Stir the mixture for a short period to form the corresponding alkoxide/phenoxide.

-

Add this compound (1-1.2 equivalents) to the mixture.

-

Heat the reaction mixture (e.g., at reflux) and monitor by TLC until the starting material is consumed.

-

Cool the reaction, filter off the salts, and remove the solvent in vacuo.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

| Nucleophile | Reagent(s) | Solvent | Conditions | Product | Yield | Ref |

| Methoxide | NaOMe | Methanol | Reflux | 2-(Methoxymethyl)thiophene | Good | [9] |

| Phenoxide | Phenol, K₂CO₃ | Acetone | Reflux | 2-(Phenoxymethyl)thiophene | 53-85% | Analogous to[8] |

Reaction with Sulfur Nucleophiles

Thiols and their conjugate bases (thiolates) are excellent soft nucleophiles and react efficiently with this compound to produce 2-thenyl thioethers.

Representative Protocol: Synthesis of a 2-Thenyl Thioether

-

In a suitable solvent such as ethanol (B145695) or DMF, dissolve the thiol (1 equivalent).

-

Add a base like sodium hydroxide (B78521) or potassium carbonate (1.1 equivalents) to generate the thiolate in situ.

-

Add this compound (1 equivalent) to the solution.

-

Stir the mixture at room temperature or with gentle warming. Monitor the reaction's progress by TLC.

-

After the reaction is complete, pour the mixture into water and extract with an organic solvent.

-

Wash the organic layer with brine, dry it over a drying agent (e.g., MgSO₄), and concentrate it to obtain the crude product.

-

Purify the thioether by column chromatography or distillation.

| Nucleophile | Reagent(s) | Solvent | Conditions | Product | Yield | Ref |

| Thiophenolate | Thiophenol, Base | DMF/Ethanol | RT to 60°C | Phenyl(thiophen-2-ylmethyl)sulfane | Good | Analogous to[10] |

Side Reactions and Stability Considerations

The primary challenge in working with this compound is its inherent instability.[1] It can undergo self-condensation or polymerization, particularly in the presence of acid catalysts or upon heating. The major identified byproduct during its synthesis and subsequent reactions is bis(2-thienyl)methane .[1][3] This byproduct forms via a Friedel-Crafts-type alkylation, where one molecule of this compound (or its corresponding carbocation) acts as an electrophile and alkylates a second molecule of thiophene.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 3. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. 2-(4-Methoxyphenyl)thiophene 97% | CAS: 42545-43-7 | AChemBlock [achemblock.com]

- 7. benchchem.com [benchchem.com]

- 8. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation [pubmed.ncbi.nlm.nih.gov]

- 9. Bis(thienyl)ethenes with α-methoxymethyl groups. Syntheses, spectroscopic Hammett plots, and stabilities in PMMA films - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Chloromethyl)thiophene. Due to its inherent instability, proper handling and storage are critical to ensure the integrity of the material and the safety of laboratory personnel.

Core Stability Profile

This compound is a highly reactive and unstable compound. It is prone to decomposition, which can be vigorous and potentially explosive, particularly when stored in sealed containers.[1][2] The primary degradation pathway involves the liberation of hydrogen chloride gas, leading to resinification and darkening of the material.[1][3] Therefore, long-term storage is strongly discouraged.[1][2]

Quantitative Data on Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerate (2-8 °C) or freeze (-20 °C).[2][4][5][6] Some sources also suggest a range of 0-20 °C.[3][7] | Low temperatures slow down the rate of decomposition reactions. |

| Atmosphere | Store in a well-ventilated area.[8] Avoid sealed containers to prevent pressure build-up from hydrogen chloride gas evolution.[1] Use a glass bottle with a loose-fitting stopper.[1] | Prevents the accumulation of gaseous decomposition products, which can lead to container pressurization and potential explosion.[1] |

| Light Sensitivity | Protect from light.[5] | Light can potentially accelerate decomposition pathways. |

| Stabilization | Addition of 1-2% (w/w) dicyclohexylamine.[1] Alternatively, convert to the more stable hexamethylenetetrammonium salt for storage.[1] | The amine acts as an acid scavenger, neutralizing the hydrogen chloride that is formed during decomposition and thereby slowing down further degradation. The salt form is inherently more stable than the free chloromethyl compound. |

Incompatible Materials

To prevent hazardous reactions and accelerated decomposition, this compound should not be stored with or exposed to the following classes of chemicals:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[9][10]

-

Strong Bases: Can promote elimination or substitution reactions, leading to degradation.[9][10]

-

Metals: The generation of hydrogen chloride during decomposition can lead to corrosion of metallic containers and potential catalytic degradation.

Experimental Protocols for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound. This protocol is based on standard analytical techniques used for purity determination of related thiophene (B33073) derivatives.[11][12][13]

Objective: To monitor the purity of this compound over time under specific storage conditions and identify the formation of degradation products.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 235 nm (or a wavelength determined by UV-Vis spectral analysis of this compound).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound (with or without stabilizer) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Divide the stock solution into multiple vials for storage under the desired conditions (e.g., -20°C, 4°C, room temperature, with and without light exposure).

-

-

Stability Study Execution:

-

At predetermined time points (e.g., T=0, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

-

Allow the sample to equilibrate to room temperature.

-

Dilute the sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

Inject the sample onto the HPLC system.

-

-

Data Analysis:

-

Determine the peak area of the this compound peak at each time point.

-

Calculate the percentage of remaining this compound relative to the T=0 sample.

-

Monitor for the appearance of new peaks, which would indicate degradation products.

-

If coupled with a mass spectrometer (LC-MS), the identity of the degradation products can be investigated.

-

Visualizations

Caption: Recommended Handling and Storage Workflow for this compound.

Caption: Postulated Degradation Pathway of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 765-50-4 [amp.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide on 2-(Chloromethyl)thiophene

This guide provides essential physicochemical data for 2-(Chloromethyl)thiophene, a key intermediate in various organic synthesis applications, particularly within the pharmaceutical and agrochemical industries. The information is structured for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These data are critical for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C5H5ClS[1][2][3][4][5] |

| Molecular Weight | 132.61 g/mol [1][2][3][4][5][6] |

| CAS Registry Number | 765-50-4[2][5][6] |

| Appearance | Colorless to pale yellow liquid[5] |

| IUPAC Name | This compound[1][2] |

Experimental Protocols

This document focuses on the intrinsic molecular properties of this compound. As such, detailed experimental protocols for its synthesis or analysis are beyond the current scope. Standard methods for determining molecular weight and formula include mass spectrometry and elemental analysis. Synthesis is often achieved through the chloromethylation of thiophene.[6]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the common name of the compound and its core molecular identifiers.

References

Solubility Profile of 2-(Chloromethyl)thiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)thiophene is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. Its reactivity, largely attributed to the chloromethyl group, allows for its incorporation into a diverse range of molecular scaffolds. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a logical workflow to guide laboratory practices.

Core Data: Solubility of this compound

Quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently indicate good solubility in many common organic solvents, while it is recognized as being insoluble in water.[1] The information gathered suggests a high degree of miscibility with several organic media.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Qualitative Solubility | Source |

| Alcohols | Ethanol | Soluble | [1] |

| Ketones | Acetone | Soluble | [1] |

| Nitriles | Acetonitrile | Soluble | [2][3][4] |

| Halogenated | Chloroform | Soluble | [2][3][4] |

| Aromatic Hydrocarbons | Toluene | Soluble (a 33% w/w solution is commercially available) | [5] |

| Aqueous | Water | Insoluble | [1] |

Experimental Protocols for Solubility Determination

Given the limited quantitative data, experimental determination of the solubility of this compound in specific solvents of interest is highly recommended. As this compound is a liquid at room temperature, the following protocol outlines a general method for determining the miscibility or solubility of a liquid in an organic solvent.

Methodology: Visual Miscibility Determination

This method provides a rapid qualitative or semi-quantitative assessment of solubility.

1. Materials:

- This compound (solute)

- Organic solvent of interest (e.g., methanol, ethanol, acetone, toluene, ethyl acetate, hexane)

- Calibrated pipettes or graduated cylinders

- Vortex mixer

- Thermostatically controlled water bath or shaker (optional, for temperature-dependent studies)

- Clear glass vials with screw caps

2. Procedure:

- Preparation: Into a series of clean, dry glass vials, add a known volume of the organic solvent (e.g., 5 mL).

- Solute Addition: To the first vial, add a small, known volume of this compound (e.g., 0.1 mL).

- Mixing: Cap the vial securely and vortex for 30-60 seconds to ensure thorough mixing.

- Observation: Visually inspect the mixture against a well-lit background.

- Miscible: A single, clear, homogeneous liquid phase is observed.

- Immiscible: Two distinct liquid layers are visible.

- Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

- Titration (for semi-quantitative analysis): If the initial mixture is miscible, continue to add known increments of this compound, vortexing after each addition, until phase separation or persistent cloudiness is observed. Record the total volume of solute added to reach the saturation point.

- Temperature Control (Optional): For determining solubility at specific temperatures, pre-equilibrate the solvent and solute to the desired temperature using a water bath or shaker before mixing and conduct the experiment at that temperature.

Methodology: Gravimetric Determination of Solubility

For a more precise quantitative measurement, a gravimetric method can be employed, particularly if one component can be selectively evaporated.

1. Materials:

- Same as for Visual Miscibility Determination

- Analytical balance

- Oven or rotary evaporator

2. Procedure:

- Saturation: Prepare a saturated solution by adding an excess of this compound to a known volume and weight of the organic solvent in a sealed vial.

- Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

- Phase Separation: Allow the mixture to stand undisturbed at the same temperature until two clear layers form (if immiscible or partially miscible).

- Sampling: Carefully extract a known volume or weight of the solvent-rich phase, ensuring no droplets of the solute-rich phase are included.

- Solvent Removal: Accurately weigh the extracted sample. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen, or using a rotary evaporator if the solvent is volatile and the solute is not).

- Quantification: Weigh the remaining this compound. The solubility can then be calculated and expressed in terms of g/100 mL or other appropriate units.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound in an organic solvent.

Caption: Workflow for the determination of this compound solubility.

References

electrophilic character of 2-(Chloromethyl)thiophene's methylene carbon

An In-depth Technical Guide to the Electrophilic Character of 2-(Chloromethyl)thiophene's Methylene (B1212753) Carbon

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis, with significant applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility is fundamentally derived from the pronounced electrophilic character of its methylene carbon. The strategic placement of a chloromethyl group on the electron-rich thiophene (B33073) ring creates a highly reactive site for nucleophilic attack. This guide provides a comprehensive technical overview of the electronic factors governing this reactivity, the mechanisms of its key reactions, quantitative comparisons of its reactivity, and detailed experimental protocols for its synthesis and derivatization.

The Electronic Basis of Electrophilicity

The reactivity of this compound is centered on the electrophilic nature of the methylene carbon atom bonded to chlorine.[1] This electrophilicity arises from a combination of inductive and resonance effects, which render the carbon susceptible to attack by a wide range of nucleophiles.

-

Inductive Effect: The primary driving force is the strong electron-withdrawing inductive effect (-I) of the highly electronegative chlorine atom. This effect polarizes the carbon-chlorine (C-Cl) bond, creating a partial positive charge (δ+) on the methylene carbon and a partial negative charge (δ-) on the chlorine atom.[1] This polarization makes the carbon an attractive target for electron-rich species.

-

Role of the Thiophene Ring: The thiophene ring plays a crucial role analogous to the phenyl ring in benzyl (B1604629) halides.[2] While the sulfur atom in the thiophene ring is electron-rich, the overall aromatic system can effectively stabilize the transition state of nucleophilic substitution reactions. In an Sₙ2 reaction, the p-orbitals of the ring overlap with the developing p-orbital on the methylene carbon in the transition state, lowering its energy. In a potential Sₙ1-type mechanism, the resulting carbocation would be significantly stabilized by resonance, with the positive charge delocalized over the thiophene ring.[2] This stabilization enhances the leaving group's ability to depart and increases the overall reactivity compared to simple alkyl halides.

Caption: Electronic factors contributing to methylene carbon electrophilicity.

Reaction Mechanisms and Comparative Reactivity

The electrophilic methylene carbon of this compound readily participates in nucleophilic substitution reactions. The predominant mechanism is bimolecular (Sₙ2), although the structure's similarity to benzyl chloride allows for consideration of unimolecular (Sₙ1) character under certain conditions.

Sₙ2 Mechanism

The substitution of the chloromethyl group typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside relative to the chlorine leaving group.[3] This backside attack leads to an inversion of stereochemical configuration if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Caption: The concerted Sₙ2 pathway for nucleophilic substitution.

Comparative Reactivity Data

While specific kinetic data for this compound is not widely published, its reactivity is analogous to that of benzyl chloride, which is known to be significantly more reactive than simple primary alkyl halides in nucleophilic substitutions.[2] This enhanced reactivity is due to the π-system's ability to stabilize the Sₙ2 transition state. The following table presents comparative kinetic data for benzyl chloride and related compounds to provide a quantitative context for the expected reactivity.

| Substrate | Nucleophile/Solvent | Reaction Type | Rate Constant (k) | Relative Rate |

| n-Propyl Chloride | KI in Acetone | Sₙ2 | ~1 x 10⁻⁵ M⁻¹s⁻¹ | 1 |

| Benzyl Chloride | KI in Acetone | Sₙ2 | 2.15 x 10⁻³ M⁻¹s⁻¹ at 25°C [4] | ~215 |

| 6-(Chloromethyl)-6-methylfulvene | KI in Acetone | Sₙ2 | 6.45 x 10⁻² M⁻¹s⁻¹ at 23°C[4] | ~6450 |

| 4-Methoxybenzyl Chloride | 20% Acetonitrile/Water | Sₙ1 Solvolysis | 2.2 s⁻¹[5][6] | N/A |

| 3,4-Dinitrobenzyl Chloride | 20% Acetonitrile/Water | Sₙ1/Sₙ2 Solvolysis | 1.1 x 10⁻⁸ s⁻¹[5][6] | N/A |

Experimental Protocols and Synthetic Utility

The electrophilic nature of this compound makes it a valuable intermediate. Below are representative protocols for its synthesis and a subsequent nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound via Chloromethylation

This procedure is adapted from the established method of Blicke and Burckhalter, a classic example of electrophilic aromatic substitution.[7]

Materials:

-

Thiophene (5 moles, 420 g)

-

Concentrated Hydrochloric Acid (200 mL)

-

37% Formaldehyde (B43269) solution (500 mL) or Paraformaldehyde (5.5 moles, 165 g)

-

Hydrogen Chloride gas

-

Ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Calcium Chloride

Procedure:

-

Setup: In an efficient fume hood, equip a 2-liter beaker with a mechanical stirrer and a thermometer. Place the beaker in an ice-salt or dry ice bath.

-

Initial Mixture: Add thiophene (420 g) and concentrated hydrochloric acid (200 mL) to the beaker. Begin vigorous stirring and pass a rapid stream of hydrogen chloride gas into the mixture.

-

Addition of Formaldehyde: Once the temperature of the mixture reaches 0°C, begin the slow addition of 37% formaldehyde solution (500 mL). The rate of addition should be controlled to maintain the reaction temperature below 5°C. This addition typically takes about 4 hours.

-

Work-up: After the addition is complete, transfer the mixture to a separatory funnel and extract with three 500-mL portions of ether.

-

Washing: Combine the ether extracts and wash successively with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Drying and Concentration: Dry the ether layer over anhydrous calcium chloride. Remove the ether by distillation at atmospheric pressure.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 73–75°C / 17 mm Hg. The expected yield is 40–41%.[7]

Caution: this compound is a lachrymator and should be handled with appropriate personal protective equipment in a fume hood. It can decompose on storage, sometimes violently, and should be used relatively fresh or stored with a stabilizer like dicyclohexylamine (B1670486) in a vented container at low temperature.[7]

Protocol 2: Synthesis of 2-Thiopheneacetonitrile

This protocol demonstrates a typical Sₙ2 reaction where the chloromethyl group is converted to a cyanomethyl group, a versatile synthon for further elaboration in drug development. This procedure is adapted from a patented method.[8][9]

Materials:

-

Crude this compound (e.g., 75 g from Protocol 1)

-

Sodium Cyanide (NaCN) (1 mole, 49 g)

-

Tetrabutylammonium Bromide (TBAB) (4 g)

-

Water

Procedure:

-

Cyanide Solution: In a reaction vessel equipped with a stirrer and thermometer, dissolve sodium cyanide (49 g) and the phase-transfer catalyst TBAB (4 g) in 150 g of water. Heat the solution to 60°C.

-

Addition of Substrate: Add the crude this compound to the cyanide solution.

-

Reaction: Heat the reaction mixture to 70°C and stir vigorously for 4 hours.

-

Work-up: Cool the mixture to 40°C and add 160 g of water. Transfer to a separatory funnel and separate the organic and aqueous phases.

-

Washing: Wash the organic phase twice with 50 g portions of water.

-

Purification: The product, 2-thiopheneacetonitrile, can be isolated from any remaining solvent or unreacted starting material by vacuum distillation.

Caption: Experimental workflow for a two-step synthesis via this compound.

Conclusion

The electrophilic character of the methylene carbon in this compound is a well-defined and highly exploitable feature in synthetic chemistry. Governed by the strong inductive effect of the chlorine atom and stabilized by the aromatic thiophene ring, this site undergoes efficient nucleophilic substitution, primarily via an Sₙ2 mechanism. Its reactivity, which is quantitatively superior to simple alkyl halides and comparable to benzyl halides, has established it as a preferred electrophilic building block. The reliable protocols for its synthesis and subsequent derivatization underscore its importance for researchers, scientists, and drug development professionals in creating novel and complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 9. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Chloromethyl)thiophene: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)thiophene, also known as 2-thenyl chloride, is a vital heterocyclic building block in modern organic synthesis.[1] With the chemical formula C₅H₅ClS, this compound consists of a thiophene (B33073) ring functionalized with a chloromethyl group at the 2-position.[1] Its significance stems from the high reactivity of the C-Cl bond in the chloromethyl group, which allows for the facile introduction of the thienyl moiety into a wide array of molecular structures.[2]

Thiophene and its derivatives are established pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] Consequently, this compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like organic semiconductors.[1][2][4] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, core reactivity, and safety considerations to support its effective use in research and development.

Commercial Availability

This compound is readily available from numerous chemical suppliers worldwide, catering to both research and industrial-scale needs. It is typically offered at various purity levels, with ≥98% being common for laboratory use.[5] The compound is also commercially available as a 33% w/w solution in toluene.[6]

Table 1: Commercial Supplier and Product Information

| Supplier/Distributor | Purity | Quantity/Packaging | Price (USD) | CAS Number |

| Sigma-Aldrich (Aladdin) | 98% | Custom | Inquiry | 765-50-4 |

| Simson Pharma Limited | Custom Synthesis | Custom | Inquiry | 765-50-4[7] |

| ChemicalBook | 99%+ | Per KG | $1.00 - $15.00 | 765-50-4[8] |

| Moldb | ≥98% | 5g, 25g, 100g, Bulk | $85.00 (5g), $287.00 (25g) | 765-50-4[5] |

| Dayang Chem | 98.0% | 100g, 1kg, 100kg+ | Inquiry | 765-50-4[9] |

| Shanghai Nianxing | 97.0% | Custom | Inquiry | 765-50-4[9] |

| ChemScene | ≥98% | Custom | Inquiry | 23784-96-5* |

*Note: ChemScene lists the related compound 2-Chloro-5-(chloromethyl)thiophene.[10] A broad network of additional suppliers can be found through platforms like Chemical-Suppliers.com and Guidechem.[1][11]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent, lachrymatory odor.[1][12] It is soluble in common organic solvents like ethanol (B145695) and acetone (B3395972) but insoluble in water.[1]

Table 2: Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 765-50-4 | [1][11] |

| Molecular Formula | C₅H₅ClS | [1][8][11] |

| Molecular Weight | 132.61 g/mol | [5][8][9] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 150.0 ± 20.0 °C at 760 mmHg | [9] |

| Density | 1.2 ± 0.1 g/cm³ | [9] |

| Flash Point | 49.9 ± 8.5 °C | [9] |

| InChI Key | FUOHKPSBGLXIRL-UHFFFAOYSA-N | [1][13] |

Synthesis, Reactivity, and Applications

Established Synthetic Routes

The preparation of this compound is well-documented, with two primary methods being prevalent:

-

Chloromethylation of Thiophene: This is a standard industrial method involving an electrophilic aromatic substitution reaction. Thiophene is reacted with formaldehyde (B43269) (or paraformaldehyde) and concentrated hydrochloric acid.[2][12] The reaction is typically performed at low temperatures (0-5 °C) to minimize the formation of byproducts such as bis-(2-thienyl)methane.[2][12] The use of keto compounds like methyl isobutyl ketone as additives has been shown to improve selectivity and yield.[2][14]

-

Chlorination of 2-Thiophenemethanol (B153580): An alternative route involves the conversion of the corresponding alcohol, 2-thiophenemethanol, using a chlorinating agent.[2][15] A common and effective method utilizes thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) in an anhydrous solvent such as dichloromethane (B109758).[15][16]

Reactivity and Mechanism

The synthetic utility of this compound is dominated by the reactivity of its chloromethyl group. The methylene (B1212753) carbon, bonded to the electron-withdrawing chlorine atom, is electrophilic and highly susceptible to nucleophilic attack.[2] Reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[2] This reactivity makes it an excellent substrate for introducing the 2-thienylmethyl group into various molecules.

Key Application Areas

The versatile reactivity of this compound makes it a cornerstone intermediate in several fields.

-

Pharmaceutical Synthesis: The thiophene ring is a privileged scaffold in drug discovery.[3] this compound is a key starting material for incorporating this moiety into potential drug candidates.[2] Its derivatives are integral to the synthesis of compounds with antifungal, anticancer, and anti-inflammatory activities.[2][17] For instance, the related compound 2-Chloro-3-(chloromethyl)thiophene is a crucial intermediate in the production of the antifungal agent Tioconazole.[4][17]

-

Materials Science: The thiophene ring is a fundamental component of many organic semiconducting materials due to its ability to support charge delocalization.[2] this compound serves as a building block for creating monomers used in conductive polymers and functional materials for applications in organic electronics.[16]

-

Agrochemicals: Similar to its role in pharmaceuticals, the compound is an intermediate in the synthesis of novel agrochemicals, including insecticides and pesticides.[2]

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below.

Protocol 1: Synthesis from 2-Thiophenemethanol

This procedure is adapted from established laboratory methods for the chlorination of alcohols.[15][16]

Materials:

-

2-Thiophenemethanol (5.58 g, 50.9 mmol)

-

Pyridine (6.0 g, 76.3 mmol)

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (600 mL)

-

Water (500 mL)

-

5% aqueous sodium bicarbonate solution (600 mL)

-

Brine (300 mL)

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 2-thiophenemethanol and pyridine in anhydrous dichloromethane.

-

Cool the vessel to 0 °C using an ice bath.

-

Slowly add thionyl chloride dropwise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Quench the reaction by carefully adding 500 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with 300 mL portions of dichloromethane.[15]

-

Combine all organic layers and wash sequentially with 600 mL of 5% aqueous sodium bicarbonate solution and 300 mL of brine.[15]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield this compound as an oil.[15][16]

Protocol 2: Chloromethylation of Thiophene

This procedure is based on the method described by Blicke and Burckhalter and detailed in Organic Syntheses.[2][12]

Caution: This procedure should be performed in an efficient fume hood. This compound is a lachrymator and can decompose, sometimes violently, upon storage.[12]

Materials:

-

Thiophene (420 g, 5 moles)

-

Concentrated hydrochloric acid (200 mL)

-

37% Formaldehyde solution (500 mL)

-

Hydrogen chloride (gas)

-

Ether

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Dicyclohexylamine (B1670486) (for stabilization)

Procedure:

-

In a 2-L beaker fitted with a mechanical stirrer and thermometer, and surrounded by an ice-salt or dry ice bath, place the thiophene and concentrated hydrochloric acid.[12]

-

With vigorous stirring, pass a rapid stream of hydrogen chloride gas into the mixture.

-

Once the temperature reaches 0 °C, begin adding the formaldehyde solution at a rate that maintains the temperature below 5 °C (this may take ~4 hours).[12]

-

After the addition is complete, extract the mixture with three 500-mL portions of ether.

-

Combine the ether extracts, wash them successively with water and saturated sodium bicarbonate solution, and then dry over anhydrous calcium chloride.[12]

-

Remove the ether by distillation.

-

Purification & Stabilization: Add 2% by weight of dicyclohexylamine to the crude product to stabilize it.[12] Purify by rapid vacuum distillation, ensuring the pot temperature does not exceed 100-125 °C. The product typically boils at 73–75 °C / 17 mmHg.[12]

-

Immediately add another 1-2% by weight of dicyclohexylamine to the distillate for storage.[12]

Safety, Handling, and Storage

Proper safety precautions are critical when working with this compound due to its hazardous properties.

Table 3: GHS Hazard Information

| Hazard Statement | Description | GHS Code |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332[13] |

| Flammability | Flammable liquid and vapor. | - |

| Irritation | Causes skin, eye, and respiratory irritation. May cause severe burns. | -[1][18] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.[18]

-

Skin Protection: Chemical-resistant gloves (e.g., PVC, neoprene), lab coat, and proper footwear.[18]

-

Respiratory Protection: Must be used in a well-ventilated area, preferably a chemical fume hood.[18] If ventilation is insufficient, a NIOSH-approved respirator for organic vapors is required.[18]

Storage and Handling:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][19]

-

Keep containers tightly closed.[1] Storage at -20°C is also recommended by some suppliers.

-

The compound is known to decompose over time, liberating hydrogen chloride, which can cause pressure buildup in sealed containers.[12] Storage in loosely plugged bottles in a refrigerator is advised.[12]

-

Stabilization with an amine like dicyclohexylamine is recommended for long-term storage.[12]

-

Ground and bond containers and receiving equipment to prevent static discharge.[19]

Conclusion

This compound is a commercially accessible and highly versatile chemical intermediate. Its well-defined reactivity, centered on the chloromethyl group, provides a reliable method for incorporating the biologically significant thiophene scaffold into complex molecules. For researchers in drug discovery, materials science, and agrochemical development, a thorough understanding of its synthesis, handling requirements, and chemical properties is essential for leveraging its full potential in advancing chemical innovation.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 765-50-4 | Benchchem [benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 765-50-4 | this compound - Moldb [moldb.com]

- 6. This compound | 765-50-4 [amp.chemicalbook.com]

- 7. 2-Chloromethylthiophene | CAS No- 765-50-4 | Simson Pharma Limited [simsonpharma.com]

- 8. This compound | 765-50-4 [chemicalbook.com]

- 9. 2-chloromethyl thiophene Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 10. chemscene.com [chemscene.com]

- 11. This compound | CAS 765-50-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound | C5H5ClS | CID 69830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Chloromethyl)thiophene from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(chloromethyl)thiophene from thiophene (B33073). This versatile chemical intermediate is a critical building block in the development of various pharmaceutical compounds and other fine chemicals.

Overview

The synthesis of this compound from thiophene is most commonly achieved through an electrophilic aromatic substitution reaction known as chloromethylation. This process involves the reaction of thiophene with formaldehyde (B43269) and hydrogen chloride.[1][2][3] The reaction is typically performed at low temperatures to control its exothermic nature and minimize the formation of byproducts.[1][4][5] While the direct synthesis is feasible, it is often accompanied by the formation of impurities such as the di-substituted product, 2,5-bis(chloromethyl)thiophene, and polymeric resins.[3] Careful control of reaction conditions is therefore crucial for achieving a high yield of the desired monosubstituted product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the chloromethylation of thiophene. These values represent typical ranges found in the literature and may be optimized for specific laboratory or industrial-scale productions.

| Parameter | Value | Notes |

| Thiophene to Formaldehyde Molar Ratio | 1 : 1 to 1 : 1.1 | A slight excess of formaldehyde is often used. |

| Thiophene to Hydrogen Chloride Molar Ratio | 1 : 1 to 1 : 1.3 | Sufficient HCl is required to act as both a reagent and a catalyst.[4][5][6] |

| Reaction Temperature | -15°C to 20°C | The preferred temperature range is 0°C to 10°C to manage the exothermic reaction and improve selectivity.[7][4][5][6] |

| Reaction Time | 4 to 8 hours | Reaction progress should be monitored by an appropriate analytical method such as GC or TLC.[1] |

| Yield | 40% to 81% | Yields can vary significantly based on the specific conditions and scale of the reaction.[1][5] |

Experimental Protocol

This protocol details a common laboratory-scale procedure for the synthesis of this compound.

Materials:

-

Thiophene

-

Paraformaldehyde or 37% aqueous formaldehyde solution

-

Concentrated hydrochloric acid

-

Hydrogen chloride gas (optional, but recommended for saturation)

-

Ether or other suitable organic solvent for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride or magnesium sulfate (B86663) for drying

-

Dicyclohexylamine (B1670486) (for stabilization of the product)[1]

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer

-

Ice-salt or dry ice-acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place thiophene and concentrated hydrochloric acid in the three-necked flask. Begin vigorous stirring and cool the mixture to 0°C using an ice-salt bath.[1]

-

Reagent Addition: Once the temperature has stabilized, slowly add the formaldehyde solution or paraformaldehyde portion-wise, ensuring the temperature does not exceed 5°C.[1] For improved reaction rates, a stream of hydrogen chloride gas can be bubbled through the reaction mixture.[1][4][5][6]

-

Reaction: Continue stirring the mixture at a low temperature (0-5°C) for approximately 4-8 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by GC or TLC.

-

Work-up: Once the reaction is complete, cautiously pour the mixture over crushed ice. Transfer the mixture to a separatory funnel and extract the product with three portions of ether.[1]

-

Washing: Combine the organic extracts and wash them successively with water and a saturated solution of sodium bicarbonate until the effervescence ceases.[1]

-

Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Solvent Removal: Remove the solvent by distillation under reduced pressure.

-

Purification and Stabilization: The crude this compound should be purified by vacuum distillation.[1] It is crucial to add a stabilizer, such as dicyclohexylamine (1-2% by weight), to the distilled product to prevent decomposition and potential explosions during storage.[1] The purified product should be stored in a refrigerator in a loosely stoppered bottle.[1]

Safety Precautions:

-

This compound is a lachrymator and should be handled with extreme care in a fume hood.[1]

-

The reaction generates hydrogen chloride gas, which is corrosive and toxic.

-

Instances of the product exploding upon storage have been reported, likely due to the buildup of HCl pressure in a sealed container. Proper stabilization and storage are critical.[1]

Diagrams

Experimental Workflow:

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Signaling Pathway (Reaction Mechanism):

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 765-50-4 | Benchchem [benchchem.com]

- 4. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 5. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 6. US20060161008A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 7. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]

Application Notes and Protocols for the Chloromethylation of Thiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chloromethylation of thiophene (B33073) using formaldehyde (B43269) and hydrochloric acid. This reaction, a variation of the Blanc-Quelet reaction, is a fundamental method for introducing a chloromethyl group onto the thiophene ring, yielding 2-chloromethylthiophene, a crucial intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.

Introduction

Thiophene and its derivatives are key heterocyclic scaffolds in medicinal chemistry, known for their wide range of biological activities.[1][2] The functionalization of the thiophene ring is a critical step in the development of novel therapeutic agents.[1] Chloromethylation of thiophene provides a versatile building block, 2-chloromethylthiophene, which is notably used in the production of antifungal agents such as Tioconazole.[3]

The reaction involves the treatment of thiophene with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride, to facilitate the electrophilic substitution onto the electron-rich thiophene ring.[3][4] While effective, this reaction requires careful control of conditions to manage the formation of byproducts and ensure safety due to the lachrymatory and unstable nature of the product.[5]

Reaction and Mechanism

The chloromethylation of thiophene proceeds via an electrophilic aromatic substitution mechanism. Under acidic conditions, formaldehyde is protonated, forming a highly electrophilic hydroxymethyl cation or a related species. This electrophile is then attacked by the π-electrons of the thiophene ring, leading to the formation of a benzyl (B1604629) alcohol intermediate. This intermediate is subsequently converted to the more stable 2-chloromethylthiophene under the reaction conditions.[4] The formation of diarylmethane is a common side reaction.[4]

Applications in Drug Development

2-Chloromethylthiophene is a valuable intermediate in the synthesis of pharmaceuticals. Its primary application is in the synthesis of the antifungal agent Tioconazole, where it is reacted with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[3] The reactivity of the chloromethyl group allows for its use in the synthesis of a variety of other complex molecules through substitution and coupling reactions, making it a significant tool in organic chemistry and drug discovery.[3]

Safety and Handling

2-Chloromethylthiophene is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is a lachrymatory agent, causing severe skin burns and respiratory irritation.[3][5][6] The product is also flammable and has a tendency to decompose, sometimes explosively, especially upon storage in sealed containers.[5][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[7] Use non-sparking tools and take precautions against static discharge.[7]

-

Storage: It is advisable not to store 2-chloromethylthiophene for extended periods.[5] If storage is necessary, it should be stabilized with an agent like dicyclohexylamine (B1670486) and kept in a loosely plugged bottle in a refrigerator.[5]

Experimental Protocols

Several protocols for the chloromethylation of thiophene have been reported with varying yields and conditions. Below are detailed methodologies for two common procedures.

Protocol 1: General Laboratory Scale Synthesis

This protocol is a well-established method for the preparation of 2-chloromethylthiophene.

Materials:

-

Thiophene

-

Concentrated Hydrochloric Acid (37%)

-

Formaldehyde solution (37%) or Paraformaldehyde

-

Anhydrous Calcium Chloride

-

Ether

-

Saturated Sodium Bicarbonate solution

-

Ice-salt bath or Dry Ice

-

Mechanical stirrer

-

Thermometer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 2-liter beaker equipped with a mechanical stirrer and a thermometer, and surrounded by an ice-salt or Dry Ice bath, place 420 g (5 moles) of thiophene and 200 ml of concentrated hydrochloric acid.[5]

-

With vigorous stirring, pass a rapid stream of hydrogen chloride gas into the mixture.[5]

-

Once the temperature reaches 0°C, add 500 ml of 37% formaldehyde solution at a rate that maintains the temperature below 5°C. This addition typically takes about 4 hours.[5] Alternatively, 165 g (5.5 moles) of paraformaldehyde can be used, keeping the temperature between 0°C and 5°C.[5]

-

After the addition is complete, extract the mixture with three 500 ml portions of ether.[5]

-

Combine the ether extracts and wash them successively with water and a saturated sodium bicarbonate solution.[5]

-

Dry the ether solution over anhydrous calcium chloride.[5]

-

Remove the ether by distillation.

-

Distill the product under reduced pressure (boiling point 73–75°C at 17 mm Hg).[5] The yield is typically 40–41%.[5]

Protocol 2: Improved Yield with Keto-Compound as Solvent

This modified procedure reports a higher yield by carrying out the reaction in the presence of a ketone.

Materials:

-

Thiophene

-

Paraformaldehyde

-

Concentrated Aqueous Hydrochloric Acid (37%)

-

Hydrogen Chloride gas

-

Methyl-isobutyl-ketone

-

20% Potassium Carbonate solution

-

Water

Procedure:

-

Create a suspension containing 84 g (1 mol) of thiophene, 168 g of methyl-isobutyl-ketone, 100 g (1 mol) of 37% aqueous hydrochloric acid, and 30 g (1 mol) of paraformaldehyde.[8]

-

Maintain the temperature between 0°C and +5°C and introduce 36.5 g (1 mol) of hydrogen chloride gas over 6 hours.[8]

-

After stopping the gas introduction, stir the reaction mixture for an additional hour at 0°C to +5°C.[8]

-

Dilute the reaction mixture with 90 g of water.[8]

-

Separate the organic phase and wash it with a 50 g of 20% potassium carbonate solution until a neutral pH is achieved.[8]

-

Remove the unreacted thiophene and the methyl-isobutyl-ketone by vacuum distillation.[8] The reported yield of crude 2-chloromethyl-thiophene is 81%.[8]

Data Presentation

The following table summarizes quantitative data from various reported methods for the chloromethylation of thiophene.

| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Standard Protocol | Thiophene, Formaldehyde, HCl | None specified | < 5 | 40-41 | Organic Syntheses[5] |

| Keto-Compound Solvent | Thiophene, Paraformaldehyde, HCl(aq), HCl(g) | Methyl-isobutyl-ketone | 0 to +5 | 81 | Patent US7462725B2[8] |

| Zinc Chloride Catalysis | Thiophene, Paraformaldehyde, HCl(g) | Zinc Chloride/Chloroform | 30 | 6 | Pfeiffer, W. D.[9] |

| Phase Transfer Catalysis (for a derivative) | Thiophene derivative, Paraformaldehyde, HCl | Tetrabutylammonium bromide | Room Temperature | High | BenchChem[3] |

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the chloromethylation of thiophene.

Experimental Workflow

Caption: General experimental workflow for thiophene chloromethylation.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Application Notes: 2-(Chloromethyl)thiophene in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Chloromethyl)thiophene is a versatile heterocyclic compound widely utilized as a key intermediate and building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its chemical structure, featuring a reactive chloromethyl group attached to an aromatic thiophene (B33073) ring, allows for straightforward nucleophilic substitution reactions. This reactivity enables the facile introduction of the thienyl moiety into larger, more complex molecules, a common structural motif in many biologically active agents.[2] This document outlines the application of this compound and its derivatives in the synthesis of prominent pharmaceuticals, providing detailed experimental protocols and associated data.

Application in the Synthesis of Antiplatelet Agents

This compound and its related precursors, such as 2-thiophene-ethanol, are fundamental starting materials for the synthesis of the thienopyridine class of antiplatelet drugs. These drugs, including Clopidogrel, Ticlopidine, and Prasugrel, are crucial in the management of cardiovascular diseases by inhibiting platelet aggregation.

Synthesis of Clopidogrel

Clopidogrel, marketed as Plavix®, is an irreversible inhibitor of the P2Y12 ADP receptor, which is important for platelet aggregation and the cross-linking of platelets by fibrin. The synthesis often involves an intermediate derived from a thiophene precursor. One common route utilizes 2-thiophene-ethanol, which can be prepared from this compound, to construct the core thienopyridine structure.

Synthetic Pathway Overview:

A key step involves the coupling of an activated 2-thiophene-ethanol derivative (like a tosylate) with (+)-α-amino-2-chloro phenyl acetic acid methyl ester. The resulting intermediate is then cyclized with formaldehyde (B43269) to yield Clopidogrel.

References

Applications of 2-(Chloromethyl)thiophene in Agrochemical Synthesis: A Detailed Guide for Researchers

Introduction

2-(Chloromethyl)thiophene is a versatile heterocyclic building block that plays a significant role in the development of novel agrochemicals. Its reactive chloromethyl group, attached to the electron-rich thiophene (B33073) ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of fungicides, herbicides, and insecticides. The thiophene moiety itself is a well-established pharmacophore in agrochemical and medicinal chemistry, often imparting desirable biological activities and physicochemical properties to the final molecule. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of promising agrochemical candidates.

Application Note 1: Synthesis of Thiophene-Based Fungicides

A notable application of thiophene derivatives is in the development of fungicides, particularly those targeting succinate (B1194679) dehydrogenase (SDH). SDH is a crucial enzyme in the mitochondrial electron transport chain of fungi, and its inhibition disrupts cellular respiration, leading to fungal death. A class of potent fungicides, N-(thiophen-2-yl) nicotinamides, has been developed, demonstrating significant efficacy against various plant pathogens.

Quantitative Data: Fungicidal Activity

The following table summarizes the in vitro and in vivo fungicidal activity of representative N-(thiophen-2-yl) nicotinamide (B372718) derivatives against cucumber downy mildew (Pseudoperonospora cubensis).[1][2][3][4]

| Compound ID | Structure | EC50 (mg/L) (in vivo, greenhouse) | Control Efficacy (%) (in vivo, field trial) | Reference Fungicide | EC50 (mg/L) |

| 4a | Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 4.69 | Not Reported | Diflumetorim | 21.44 |

| 4f | Ethyl 5-(5,6-dichloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 1.96 | 70% (at 100 mg/L), 79% (at 200 mg/L) | Flumorph | 7.55 |

Experimental Protocols

The synthesis of these fungicides involves a multi-step process, beginning with the preparation of a key intermediate, a substituted 2-aminothiophene, which can be derived from precursors accessible from this compound. This is followed by the synthesis of the nicotinoyl chloride and the final amide coupling.

Protocol 1: Synthesis of the 2-Aminothiophene Intermediate (Gewald Reaction)

The Gewald reaction is a versatile method for synthesizing substituted 2-aminothiophenes.[5][6][7]

-

Materials:

-

An appropriate α-methylene ketone or aldehyde

-

A cyano-activated methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur

-

A basic catalyst (e.g., piperidine, morpholine, or triethylamine)

-

Ethanol (B145695) or other suitable solvent

-

-

Procedure:

-

To a solution of the α-methylene ketone/aldehyde and the cyano-activated methylene compound in ethanol, add the basic catalyst.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

-

Protocol 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

This protocol details the coupling of the 2-aminothiophene intermediate with a nicotinoyl chloride.[1][8]

-

Step 2a: Preparation of Nicotinoyl Chloride

-

To a solution of the desired nicotinic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (3 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 6 hours or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude nicotinoyl chloride, which is typically used in the next step without further purification.

-

-

Step 2b: Amide Coupling

-

Dissolve the substituted 2-aminothiophene (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in anhydrous DCM.

-